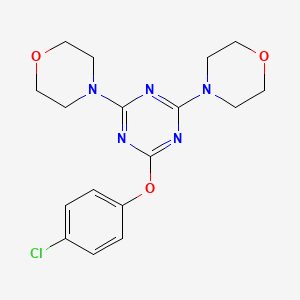

![molecular formula C19H21ClN2O4S B3448972 5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448972.png)

5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Vue d'ensemble

Description

“5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide” is an organic compound . It has a molecular formula of C18H19ClN2O4S .

Synthesis Analysis

The compound has been synthesized from 5-chloroanisic acid and p-aminoacetophenone according to the mixed anhydride technique . The acryloyl derivatives were reacted with hydrazine hydrate in dioxane to afford a pyrazoline derivatives .Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight of the compound is 368.84 .Chemical Reactions Analysis

The compound has been used as a starting material in the synthesis of some 1,3,5-trisubstituted pyrazoline derivatives . The acryloyl derivatives were reacted with hydrazine hydrate in dioxane to afford a pyrazoline derivatives .Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C . It is an organic building block and has been reported as an intermediate in the synthesis of glyburide .Applications De Recherche Scientifique

Intermediate in the Synthesis of Glyburide

Glyburide is an antidiabetic drug used in the treatment of type 2 diabetes. 5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been reported as an intermediate in the synthesis of this drug .

Biological Probes

The metal complexes of such Schiff bases have several applications in biological probes . Biological probes are used in biology and medicine to study biological processes, detect diseases, and deliver therapies.

DNA Cleaving Agents

DNA cleaving agents are used in molecular biology research and genetic engineering. They can break the DNA strands, allowing scientists to manipulate genes .

Catalysts

This compound can be used as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Sensing Materials

Sensing materials are used in the development of sensors for detecting specific chemical species . These sensors have applications in environmental monitoring, medical diagnostics, and industrial process control.

Corrosion Inhibitors

Corrosion inhibitors are chemicals that prevent or slow down corrosion on metal surfaces . They are widely used in industries such as oil and gas, water treatment, and manufacturing.

Anti-inflammatory Activities

Some derivatives of this compound have been tested for their anti-inflammatory activities . Anti-inflammatory drugs are used to reduce inflammation and pain in conditions like arthritis, tendonitis, and bursitis.

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that many sulphonamide derivatives have been reported as potential anti-cancer drug candidates . These compounds showed different cellular mechanisms such as inhibition of microtubule assembly, inhibition of transcription factor NF-Y and matrix metalloproteinase (MMP), and carbonic anhydrase inhibition .

Orientations Futures

The future directions for this compound could involve further exploration of its therapeutic potentials . Since the discovery of E7010 in 1992, several classes of sulphonamide derivatives have been reported as potential anti-cancer drug candidates . There is considerable interest in extending and diversifying the sulphonamide framework to further explore therapeutic potentials .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-26-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKMRWWYTNUQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3448905.png)

![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B3448909.png)

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3448921.png)

![2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B3448925.png)

![N-(2,5-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3448946.png)

![1-phenyl-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3448954.png)

![2,5-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3448965.png)

![2-methoxy-4-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448974.png)

![2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3448976.png)

![3-(isobutyrylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448983.png)